Amikacin hydrate Amikacin hydrate Amikacin is an aminoglycoside antibiotic used to treat different types of bacterial infections.Amikacin is an aminoglycoside antibiotic used to treat different types of bacterial infections. Amikacin works by binding to the bacterial 30S ribosomal subunit, causing misreading of mRNA and leaving the bacterium unable to synthesize proteins vital to its growth.
Brand Name: Vulcanchem
CAS No.: 1257517-67-1
VCID: VC20761486
InChI: InChI=1S/C22H43N5O13.H2O/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);1H2/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+;/m0./s1
SMILES: C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.O
Molecular Formula: C22H45N5O14
Molecular Weight: 603.6 g/mol

Amikacin hydrate

CAS No.: 1257517-67-1

Cat. No.: VC20761486

Molecular Formula: C22H45N5O14

Molecular Weight: 603.6 g/mol

* For research use only. Not for human or veterinary use.

Amikacin hydrate - 1257517-67-1

CAS No. 1257517-67-1
Molecular Formula C22H45N5O14
Molecular Weight 603.6 g/mol
IUPAC Name (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;hydrate
Standard InChI InChI=1S/C22H43N5O13.H2O/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);1H2/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+;/m0./s1
Standard InChI Key DTSOZYYWEZJFSS-XTHCGPPUSA-N
Isomeric SMILES C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N.O
SMILES C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.O
Canonical SMILES C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.O

Chemical Structure and Properties

Amikacin hydrate is characterized by specific chemical and physical properties that contribute to its antimicrobial efficacy. As a hydrated form of amikacin, it contains water molecules in its crystal structure, differentiating it from the anhydrous form.

Basic Chemical Information

The essential chemical characteristics of amikacin hydrate include:

  • CAS Number: 1257517-67-1

  • Molecular Formula: C22H45N5O14

  • Molecular Weight: 603.62 g/mol

  • Related Forms: Amikacin sulfate (CAS: 149022-22-0)

  • Physical State: Solid

  • Solubility: Freely soluble in aqueous solution

Nomenclature and Identification

Amikacin hydrate is also known by several synonyms including BAY 41-6551 hydrate and NSC85508 . Its IUPAC name reflects its complex molecular structure: (S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide .

The compound is structurally related to kanamycin A but has been modified to reduce susceptibility to bacterial enzymes that can inactivate other aminoglycosides, explaining its effectiveness against resistant strains .

Mechanism of Action

The antimicrobial activity of amikacin hydrate stems from its ability to interfere with bacterial protein synthesis, a mechanism shared with other aminoglycoside antibiotics.

Molecular Targets

Amikacin hydrate primarily targets bacterial ribosomes, specifically binding to the 30S ribosomal subunit . This interaction occurs at the 30S ribosomal protein S12 in bacteria such as Escherichia coli .

Effect on Protein Synthesis

Upon binding to the 30S ribosomal subunit, amikacin hydrate causes:

  • Misreading of mRNA

  • Interference with mRNA binding and tRNA acceptor sites

  • Prevention of normal protein synthesis

  • Production of non-functional or toxic peptides

This disruption of protein synthesis ultimately prevents bacteria from producing proteins vital to their growth and survival, resulting in bactericidal activity against susceptible organisms .

Antimicrobial Spectrum

Amikacin hydrate demonstrates broad-spectrum activity against numerous bacterial pathogens, with particular effectiveness against certain types of challenging infections.

Gram-Negative Coverage

Amikacin hydrate is especially valuable for its activity against gram-negative bacteria, including:

  • Resistant strains of Pseudomonas aeruginosa

  • Acinetobacter baumannii

  • Various Enterobacteriaceae family members

This coverage of resistant gram-negative organisms makes amikacin hydrate particularly valuable in settings where antibiotic resistance is a concern.

Mycobacterial Activity

Beyond conventional gram-negative bacteria, amikacin hydrate also demonstrates activity against several mycobacterial species:

  • Mycobacterium avium-intracellulare (MAC)

  • Mycobacterium chelonae

  • Mycobacterium fortuitum

  • Nocardia species

This mycobacterial activity makes amikacin hydrate useful in treating conditions such as nontuberculous mycobacterial infections, which can cause persistent cough, fatigue, weight loss, night sweats, and shortness of breath .

Activity Against Resistant Strains

A significant advantage of amikacin hydrate is its effectiveness against bacterial strains that have developed resistance to other aminoglycosides:

  • Many gram-negative organisms resistant to gentamicin and tobramycin remain sensitive to amikacin in vitro

  • This retained activity is attributed to the structural modifications that protect amikacin from enzymatic deactivation

Pharmacokinetics

Understanding the pharmacokinetic properties of amikacin hydrate is essential for its appropriate clinical use, particularly given its potential for toxicity.

Absorption and Distribution

Amikacin hydrate demonstrates the following absorption characteristics:

  • Rapid absorption after intramuscular administration

  • Poor oral and topical absorption

  • Following IM administration of 7.5 mg/kg in adults with normal renal function, peak plasma concentrations of 17-25 μg/mL occur within 45 minutes to 2 hours

  • Following IV infusion of the same dose over 1 hour, peak plasma concentrations average 38 μg/mL immediately post-infusion

The distribution properties include:

  • Volume of distribution: 24 L (28% of body weight in healthy adults)

  • Distribution into bone, heart, gallbladder, and lung tissue

  • Distribution into bile, sputum, bronchial secretions, and various body fluids

  • Minimal protein binding (≤10% in serum)

Metabolism and Elimination

Amikacin hydrate undergoes minimal metabolism and is primarily eliminated by the kidneys:

  • 94-98% of a single dose is excreted unchanged by glomerular filtration within 24 hours in patients with normal renal function

  • Complete recovery occurs within approximately 10-20 days

  • In renal impairment, clearance decreases proportionally to the severity of impairment

  • Dosing adjustments based on creatinine clearance are necessary for patients with impaired renal function

Therapeutic Applications and Dosing

Clinical applications of amikacin hydrate span various types of infections, with dosing strategies tailored to specific patient populations and indications.

Clinical Indications

Amikacin hydrate is used in the treatment of:

  • Severe infections caused by resistant gram-negative bacteria

  • Mycobacterial infections, including nontuberculous mycobacteria

  • Ventilator-associated pneumonia

  • Infections in burn patients

A review of clinical trials involving 1,098 patients treated with amikacin across 79 research centers found an 81% cure rate among evaluable patients, with clinical remission and eradication of the infecting pathogen .

Administration Routes and Formulations

Amikacin hydrate is administered through various routes, each with specific applications:

  • Intramuscular injection

  • Intravenous infusion

  • Aerosolized/inhaled administration (investigated in clinical trials)

  • Topical application via impregnated dressings (investigated for burn patients)

The choice of administration route depends on the type and severity of infection, patient factors, and desired drug distribution to the site of infection.

Current Clinical Trials

Several clinical trials are investigating novel applications and administration methods for amikacin hydrate:

NCT NumberTitleCondition Or DiseasePhaseStart DateSponsorStatus
NCT03149640Study Comparing Inhaled Amikacin Versus Placebo to Prevent Ventilator Associated PneumoniaPneumonia, Ventilator-AssociatedPhase 3July 19, 2017University Hospital, ToursRecruiting
NCT02872272Amikacin Pharmacokinetic Profile in Plasma and Tissue After an Administration Using Impregnated Dressings in Burned Patient PopulationBurn PatientsPhase 4January 2017Assistance Publique Hopitaux De MarseilleUnknown
NCT02709265Open-Label Phase 1 Study of Aerosolized Amikacin and Fosfomycin in Healthy VolunteersHealthyPhase 1April 2016Cardeas PharmaCompleted
NCT02897869DDI Study to Investigate Interaction Between Amikacin and POL7080HealthyPhase 1April 2016Polyphor Ltd.Completed
NCT02538588Comparison of Amikacin Lung Delivery With Two NebulizersHealthy, Cystic FibrosisNot ApplicableAugust 2015Cliniques universitaires Saint-LucUnknown

Table 1: Current clinical trials involving amikacin hydrate

Recent Research Developments

Recent scientific investigations have expanded our understanding of amikacin hydrate's potential applications and mechanisms for enhancing its efficacy.

Combination Therapy Studies

A notable recent study examined the in vitro antimicrobial activity of rutin hydrate (RH) alone and in combination with amikacin against 12 reference bacterial strains . Key findings include:

  • RH showed varying antimicrobial potential with Minimal Inhibitory Concentrations (MICs) ranging from 128 to 1024 μg/mL

  • The RH-amikacin combination demonstrated enhanced activity against gram-negative bacteria, with four synergistic and two additive interactions observed

  • For gram-positive isolates, the combination showed indifferent effects in four out of six strains and additive effects in two strains

  • This research suggests potential benefits from combining amikacin with other compounds to enhance efficacy against certain pathogens

Antimicrobial Susceptibility Testing

Amikacin hydrate is frequently used in clinical antimicrobial susceptibility testing (AST) to guide therapeutic decisions:

  • Samples tested with a 30 μg amikacin disc showing a zone of inhibition <14 mm in diameter are considered resistant

  • Intermediate resistance zones of inhibition typically measure 15-16 mm in diameter

  • These tests reduce the risk of using amikacin against resistant bacteria and help optimize antimicrobial therapy

ManufacturerProduct numberProduct descriptionCAS numberPackagingPrice (USD)Updated
Sigma-AldrichA3650Amikacin hydrate aminoglycoside antibiotic1257517-67-15g$318.42024-03-01
ChemSceneCS-2711Amikacin hydrate1257517-67-150mg$502021-12-16
ChemSceneCS-2711Amikacin hydrate1257517-67-1100mg$802021-12-16
AK Scientific2212AHAmikacin hydrate1257517-67-1500mg$1582021-12-16
ChemSceneCS-2711Amikacin hydrate1257517-67-1500mg$2002021-12-16

Table 2: Commercial availability and pricing of amikacin hydrate

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator